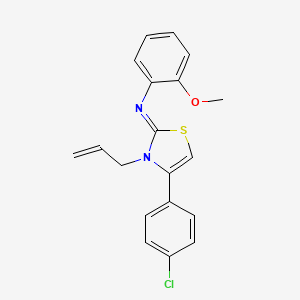
N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-烯丙基-4-(4-氯苯基)-1,3-噻唑-2(3H)-亚基)-2-甲氧基苯胺氢溴酸盐是一种复杂的有机化合物 ,属于噻唑衍生物类。该化合物以其独特的结构为特征,包括烯丙基、氯苯基和甲氧基苯胺部分。由于其潜在的生物学和化学性质,它在各个科学研究领域引起了极大的兴趣。
准备方法
合成路线和反应条件
N-(3-烯丙基-4-(4-氯苯基)-1,3-噻唑-2(3H)-亚基)-2-甲氧基苯胺氢溴酸盐的合成通常涉及多个步骤。第一步通常包括噻唑环的形成,这可以通过在特定条件下使适当的前体环化来实现。例如,在酸催化剂存在下,4-氯苯甲醛与硫代半碳脒反应可以得到噻唑中间体。
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以确保高收率和纯度。这可能包括使用先进的催化体系和受控反应环境来促进目标产物的有效形成。连续流动反应器和自动化合成平台的使用可以进一步提高生产过程的可扩展性和可重复性。
化学反应分析
反应类型
N-(3-烯丙基-4-(4-氯苯基)-1,3-噻唑-2(3H)-亚基)-2-甲氧基苯胺氢溴酸盐可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以导致形成噻唑烷衍生物。
取代: 亲核取代反应可以将不同的官能团引入分子中。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢或间氯过氧苯甲酸等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及胺或硫醇等亲核试剂用于取代反应。反应条件如温度、溶剂和 pH 值被仔细控制以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以得到亚砜或砜,而还原可以产生噻唑烷衍生物。
科学研究应用
N-(3-烯丙基-4-(4-氯苯基)-1,3-噻唑-2(3H)-亚基)-2-甲氧基苯胺氢溴酸盐具有广泛的科学研究应用,包括:
化学: 该化合物被用作合成更复杂分子的构建块,以及作为各种有机转化的试剂。
生物学: 它因其潜在的生物活性而被研究,例如抗菌、抗真菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力,包括神经系统疾病和感染。
工业: 该化合物用于开发新材料以及作为合成特种化学品的先驱。
作用机制
N-(3-烯丙基-4-(4-氯苯基)-1,3-噻唑-2(3H)-亚基)-2-甲氧基苯胺氢溴酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可以通过抑制参与疾病过程的关键酶或受体来起作用。确切的分子靶标和途径可能因具体应用和所研究的生物系统而异。
相似化合物的比较
类似化合物
类似的化合物包括其他具有不同取代基的噻唑衍生物,例如:
- 3-烯丙基-4-(4-氯苯基)-N-苯基噻唑-2(3H)-亚胺
- 2-取代的-3-烯丙基-4(3H)-喹唑啉酮衍生物
独特性
N-(3-烯丙基-4-(4-氯苯基)-1,3-噻唑-2(3H)-亚基)-2-甲氧基苯胺氢溴酸盐因其官能团的特定组合而独一无二,这些官能团赋予了其独特的化学和生物学特性。其独特的结构使其能够与分子靶标进行特异性相互作用,使其成为各种研究应用的宝贵化合物。
生物活性
N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a thiazole-based compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a thiazolylidene moiety and various functional groups, is recognized for its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClN2OS. Its structure includes:
- Thiazole ring : Known for diverse biological activities.
- Allyl group : Enhances reactivity and potential interactions.
- Chlorophenyl group : Imparts specific biological properties.
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies have indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Such activities are crucial for developing therapeutic agents for inflammatory diseases.
Anticancer Potential
The thiazole derivatives have been studied for their anticancer effects. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Understanding the mechanism of action is vital for evaluating the therapeutic potential of this compound. Interaction studies have suggested that the compound may interact with specific enzymes or receptors involved in disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer progression.
- Receptor Modulation : It could potentially modulate receptors involved in cell signaling.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenylthiazole | Contains a thiazole ring and chlorophenyl group | Commonly studied for antimicrobial properties |
| Allylthiazole | Similar allyl and thiazole structure | Focused on neuroprotective effects |
| 2-Methoxyaniline Derivatives | Shares methoxy and aniline components | Used extensively in dye synthesis |
This table illustrates how the unique combination of functional groups in this compound may contribute to its distinct biological activities.
Case Studies
Several studies have demonstrated the biological activity of thiazole derivatives similar to this compound:
- Antibacterial Studies : A study reported that thiazole derivatives exhibited significant antibacterial activity against multiple strains, providing a basis for further exploration into this compound's potential as an antimicrobial agent .
- Anti-inflammatory Research : Research has shown that thiazole-based compounds can inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
属性
CAS 编号 |
1049970-43-5 |
|---|---|
分子式 |
C19H17ClN2OS |
分子量 |
356.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H17ClN2OS/c1-3-12-22-17(14-8-10-15(20)11-9-14)13-24-19(22)21-16-6-4-5-7-18(16)23-2/h3-11,13H,1,12H2,2H3 |
InChI 键 |
YJXGUOCYDKSVDO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















